molecular formula C9H9Cl2N B13709720 2,6-Dichloro-4-cyclopropylaniline

2,6-Dichloro-4-cyclopropylaniline

Cat. No.: B13709720
M. Wt: 202.08 g/mol
InChI Key: YQUYSJVURHWYPH-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-cyclopropylaniline is an organic compound with the molecular formula C9H9Cl2N . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at positions 2 and 6, and a cyclopropyl group at position 4. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-cyclopropylaniline typically involves the halogenation of aniline derivatives followed by cyclopropylation. One common method includes the halogenation of sulfanilamide followed by desulfonation . Another approach involves the hydrogenation of 2,6-dichloronitrobenzene .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and cyclopropylation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-4-cyclopropylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-cyclopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to modulate signal transduction .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-4-cyclopropylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2,6-dichloro-4-cyclopropylaniline

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,12H2

InChI Key

YQUYSJVURHWYPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

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